![molecular formula C20H27N3O3 B5514984 8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound of interest belongs to the broader category of spirooxindoles, which are notable for their rich chemistry and potential in therapeutic applications due to their unique structural features. Specifically, it is part of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, a group that has been synthesized and explored for various biological activities, including antihypertensive and muscarinic agonist properties.
Synthesis Analysis
The synthesis of such compounds typically involves the formation of spiro structures through techniques such as the Ritter reaction, retropinacol rearrangement, and three-component condensation reactions. These methods allow for the introduction of diverse substituents at strategic positions of the core structure, enabling the creation of compounds with varied biological activities. For example, Caroon et al. (1981) described the preparation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showcasing the flexibility of synthesis approaches for this class of compounds (Caroon et al., 1981).
properties
IUPAC Name |
8-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-21-15-20(26-19(21)25)8-12-22(13-9-20)10-7-18(24)23-11-6-16-4-2-3-5-17(16)14-23/h2-5H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQYLECOWMHAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CCC(=O)N3CCC4=CC=CC=C4C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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